Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular weight of 205.68 . It is also known as ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .
Synthesis Analysis
A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been reported in the literature . This synthesis involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . The method has been modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .Molecular Structure Analysis
The molecular structure of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique and complex. It includes a seven-membered ring with a nitrogen atom at one bridgehead . The absolute configuration of the bicyclic esters was deduced by X-ray crystallography of an intermediate .Chemical Reactions Analysis
The chemical reactions involving Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate are diverse. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Physical And Chemical Properties Analysis
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a molecular weight of 205.68 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Asymmetric Synthesis and Cycloadditions
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized via Aza-Diels-Alder reactions in aqueous solutions, demonstrating applications in asymmetric synthesis. These derivatives, like those synthesized by Waldmann and Braun (1991), show potential in the formation of complex organic compounds, especially in the field of stereochemistry (Waldmann & Braun, 1991).
Antimalarial Activity
In the quest for new antimalarial agents, derivatives of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate have been explored. Ningsanont et al. (2003) synthesized derivatives and evaluated their in vitro activity against P. falciparum, a malaria-causing parasite, showcasing the compound's potential in medicinal chemistry (Ningsanont et al., 2003).
Synthesis of Bicyclic Esters
Cottrell et al. (1991) developed a novel synthesis method for ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, achieving these esters in enantiomerically pure form. This advancement is significant for the synthesis of stereochemically complex molecules in pharmaceutical research (Cottrell et al., 1991).
Penicillin-Type β-Lactams Synthesis
The compound has also found use in the synthesis of β-lactam antibiotics. Chiba et al. (1985) synthesized the basic skeleton of penicillins from ethyl propiolate, demonstrating its role in the development of crucial antibiotic structures (Chiba et al., 1985).
Aromatase Inhibitory Activity
In cancer research, especially in hormone-dependent tumors like breast cancer, derivatives of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate have shown promise. Staněk et al. (1991) synthesized derivatives that displayed significant inhibitory activity against human placental aromatase, an enzyme responsible for estrogen production (Staněk et al., 1991).
Beta-Lactamase Inhibition
CP-45,899, a derivative of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, acts as an inhibitor of several bacterial penicillinases and cephalosporinases, showcasing its potential in combating antibiotic-resistant bacteria. English et al. (1978) illustrated how this compound extends the antibacterial spectrum of β-lactams (English et al., 1978).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUVXPAUKQGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCN1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624434 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
646055-79-0 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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